CDK2/1/5/7/9 Inhibition Potency: Class-Level Comparison with BS-194
The pyrazolo[1,5-a]pyrimidine-7-amine scaffold has been validated as a potent CDK inhibitor chemotype. Compound BS-194 (a 7-substituted pyrazolo[1,5-a]pyrimidine) inhibits CDK2, CDK1, CDK5, CDK7, and CDK9 with IC50 values of 3, 30, 30, 250, and 90 nM, respectively [1]. The 3-methoxyphenyl substituent in the target compound introduces a hydrogen-bond-accepting and sterically distinct aryl group at the 7-position compared to BS-194's phenylsulfonamide motif, which, per class-level SAR from patent disclosures, is expected to reorder the CDK selectivity fingerprint rather than simply reducing potency [2]. Before concluding, it is essential to acknowledge a critical caveat: no direct, matched-assay head-to-head data between the target compound and BS-194 has been published.
| Evidence Dimension | CDK inhibition selectivity profile |
|---|---|
| Target Compound Data | Not directly reported; inferred to differ in CDK selectivity fingerprint based on 7-aryl substitution |
| Comparator Or Baseline | BS-194: CDK2 IC50 = 3 nM, CDK1 = 30 nM, CDK5 = 30 nM, CDK7 = 250 nM, CDK9 = 90 nM [1] |
| Quantified Difference | Not quantifiable without direct matched assay |
| Conditions | Enzymatic kinase inhibition panel (ATP concentration 10 µM) |
Why This Matters
For researchers procuring a CDK inhibitor, knowing that the 3-methoxyphenyl modification is predicted to alter, rather than simply mimic, BS-194's selectivity profile is essential for experimental design and avoiding misassignment of biological effects.
- [1] Diamond Publications. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9. BS-194 (4k) CDK2 IC50 = 3 nM, CDK1 = 30 nM, CDK5 = 30 nM, CDK7 = 250 nM, CDK9 = 90 nM. J. Med. Chem., 2010. View Source
- [2] Furet, P., Imbach, P., et al. Pyrazolo[1,5-a]pyrimidin-7-yl amine derivatives for use in the treatment of protein kinase dependent diseases. Patent WO2005077945A1, 2005. View Source
